N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Description
N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-butoxyphenyl group attached to the acetamide nitrogen and a 2,4-dimethylphenoxy moiety at the α-position.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-5-12-23-18-9-7-17(8-10-18)21-20(22)14-24-19-11-6-15(2)13-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOWRJGRBJKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364452 | |
| Record name | N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6150-78-3 | |
| Record name | N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-butoxyaniline with 2,4-dimethylphenol in the presence of a suitable catalyst to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or dimethylphenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness stems from its combination of a bulky butoxyphenyl group and electron-donating methyl substituents on the phenoxy ring. Below is a comparative analysis with structurally related analogs from the evidence:
| Compound Name | Key Substituents | Molecular Formula | Reported Bioactivity | Evidence Source |
|---|---|---|---|---|
| N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide (Target) | 4-butoxyphenyl, 2,4-dimethylphenoxy | C₂₀H₂₅NO₃ (hypothetical) | Hypothesized: Antimicrobial, anticancer (based on analogs) | N/A |
| 2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfonyl]phenyl]acetamide | 4-methoxyphenylsulfonyl, 2,4-dimethylphenoxy | C₂₃H₂₄N₂O₅S | Not explicitly stated; sulfonamide groups often linked to enzyme inhibition | |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 4-chlorophenyl, 2,6-dichlorophenyl | C₁₄H₁₀Cl₃NO | Enhanced anticancer activity due to multiple Cl atoms | |
| N-[4-(2-acetamidophenoxy)phenyl]acetamide | Acetamide-phenoxy linkage | C₁₆H₁₆N₂O₃ | Distinct solubility and H-bonding capacity | |
| N-(4-ethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide (hypothetical analog) | 4-ethoxyphenyl, 2,4-dimethylphenoxy | C₁₈H₂₁NO₃ | Ethoxy group may reduce lipophilicity vs. butoxy |
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Butoxy vs. Chlorinated Analogs: Compounds like N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide exhibit stronger anticancer activity due to electron-withdrawing Cl atoms, which may stabilize interactions with DNA or enzymes. In contrast, the target compound’s methyl groups (electron-donating) could favor different binding modes . Sulfonamide Derivatives: The sulfonyl group in 2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfonyl]phenyl]acetamide introduces polarity and hydrogen-bonding capacity, which the target compound lacks. This difference may limit the target’s utility in targeting polar active sites .
Biological Activity Trends: Antimicrobial Potential: Analogs with nitro or chloro groups (e.g., N-(4-ethoxy-2-nitrophenyl)acetamide) show pronounced antimicrobial activity, suggesting that the target compound’s methyl and butoxy groups might confer moderate activity . Anti-inflammatory and Anticancer Activity: Methoxy and ethoxy derivatives often exhibit anti-inflammatory effects, while chlorinated or nitro-substituted analogs lean toward anticancer applications. The target compound’s balance of lipophilic (butoxy) and steric (dimethyl) groups may position it as a dual-activity candidate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
